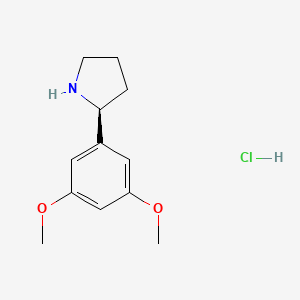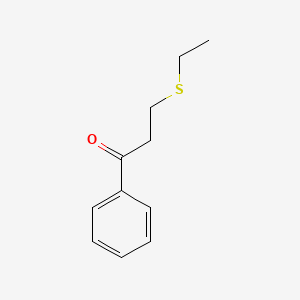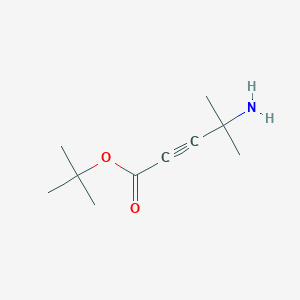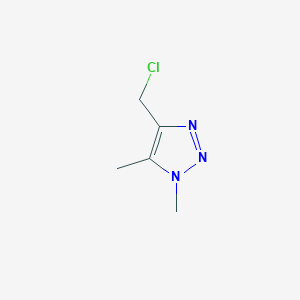
n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the dimethylamino and propan-1-amine groups. One common method involves the reaction of a thiazole precursor with dimethylamine and a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction times. The choice of method depends on the desired scale of production and the specific requirements of the end application.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
Benzothiazole: Contains a fused benzene ring and is used in various medicinal and industrial applications.
Imidazole: Another heterocyclic compound with nitrogen atoms, known for its broad range of biological activities.
Uniqueness
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H19N3S |
|---|---|
Poids moléculaire |
213.35 g/mol |
Nom IUPAC |
N-[[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3S/c1-4-5-11-6-10-12-9(8-14-10)7-13(2)3/h8,11H,4-7H2,1-3H3 |
Clé InChI |
XWQDYCFGKFLOBG-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=NC(=CS1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)

![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)



![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)



![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)

